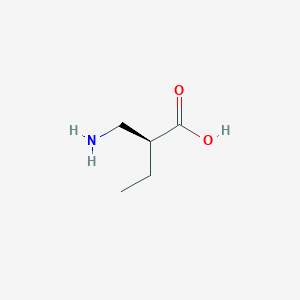

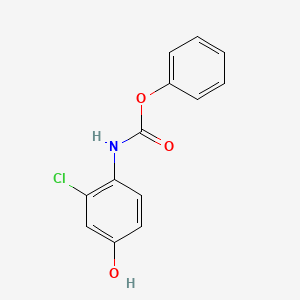

Butanoic acid, 2-(aminomethyl)-, (2S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

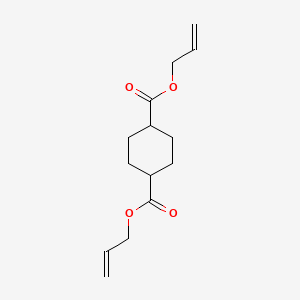

Butanoic acid, 2-(aminomethyl)-, (2S)-, commonly known as β-alanine, is a non-proteinogenic amino acid. It is a precursor to carnosine, which is an important dipeptide found in skeletal muscles. β-alanine has been extensively studied for its potential applications in sports nutrition and exercise performance.

Aplicaciones Científicas De Investigación

Solubility and Solvent Effects

Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid In this study, the solubility of 2-amino-3-methylbenzoic acid in various solvents was investigated, which is essential for the compound's purification. The solubility values were measured across different temperatures and solvents, and the data were correlated using several models. The study provides valuable insights into solvent effects and solubility behavior, important factors in the practical application of chemical compounds in industrial processes and research (Zhu et al., 2019).

Biofuel and Biocommodity Chemicals Production

2-Butanol and Butanone Production in Saccharomyces cerevisiae This research demonstrates the production of 2-butanol and butanone in Saccharomyces cerevisiae, highlighting the potential of these chemicals as biofuels and biocommodity chemicals. The paper details the molecular mechanisms used to produce these chemicals and the resulting concentrations, shedding light on the metabolic pathways involved and their potential scalability for industrial applications (Ghiaci et al., 2014).

Molecular and Structural Studies

Molecular Docking, Vibrational, Structural, Electronic, and Optical Studies In this comprehensive study, the structural, electronic, and optical properties of specific butanoic acid derivatives were investigated. The research incorporated various spectroscopic and theoretical analyses, providing insights into the molecular interactions, stability, and reactivity of these compounds. The findings indicate potential applications in nonlinear optical materials and biological activities, emphasizing the multifaceted nature of butanoic acid derivatives (Vanasundari et al., 2018).

Applications in Metabolic Engineering and Microbial Strains Development

Pentanol Isomer Synthesis in Engineered Microorganisms The paper discusses the development of microbial strains for the production of pentanol isomers, emphasizing the potential application of these isomers as biofuels. It covers the challenges and breakthroughs in metabolic engineering to increase production efficiency, providing a glimpse into the future of renewable biofuel production (Cann & Liao, 2009).

Chemical Kinetic Combustion Model for Butanol Isomers

A Comprehensive Chemical Kinetic Combustion Model for the Four Butanol Isomers This research presents a detailed chemical kinetic model for the combustion of all four isomers of butanol. The model offers insights into the unique oxidation features of linear and branched alcohols and has been validated through various experimental setups. The findings contribute significantly to understanding the combustion chemistry of alcohols, with implications for their use as bio-derived fuels or blending agents (Sarathy et al., 2012).

Propiedades

IUPAC Name |

(2S)-2-(aminomethyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBICVCPHTYGKKD-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463260 |

Source

|

| Record name | Butanoic acid, 2-(aminomethyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanoic acid, 2-(aminomethyl)-, (2S)- | |

CAS RN |

538368-15-9 |

Source

|

| Record name | Butanoic acid, 2-(aminomethyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)

![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)

![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)

![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)